Dipropargyl sulfide

Description

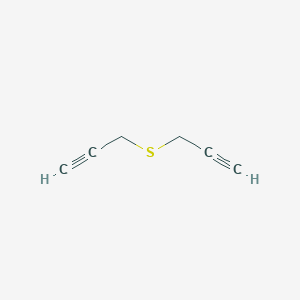

Structure

3D Structure

Properties

IUPAC Name |

3-prop-2-ynylsulfanylprop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S/c1-3-5-7-6-4-2/h1-2H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPTMJJIPRSWBDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333835 | |

| Record name | Dipropargyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13702-09-5 | |

| Record name | 3,3′-Thiobis[1-propyne] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13702-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipropargyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propargyl Sulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical properties of dipropargyl sulfide?

An In-Depth Technical Guide to the Physical Properties of Dipropargyl Sulfide

Introduction

This compound (CAS No. 13702-09-5) is an organosulfur compound featuring a central sulfur atom flanked by two propargyl groups.[1][2] The presence of two terminal alkyne functionalities makes it a molecule of significant interest in synthetic chemistry. These reactive sites allow for a variety of chemical transformations, including click chemistry reactions, polymerization, and the synthesis of complex heterocyclic structures.[3] This guide provides a consolidated overview of the core physical and chemical properties of this compound, intended for researchers and professionals in chemistry and materials science.

Molecular Structure and Identifiers

The unique chemical behavior of this compound is a direct result of its molecular architecture. The linear propargyl chains and the central sulfide linkage dictate its reactivity and physical characteristics.

Caption: Molecular Structure of this compound.

Chemical and Physical Properties

The physical properties of this compound are summarized below. This data is essential for its handling, purification, and use in experimental setups.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆S | [1][2] |

| Molecular Weight | 110.18 g/mol | [4] |

| CAS Registry Number | 13702-09-5 | [1][2][4] |

| Appearance | Liquid | [1] |

| Boiling Point | 59 °C at 14 mmHg | [5] |

| Density | 1.010 ± 0.06 g/cm³ (Predicted) | [5] |

| Refractive Index | 1.5190 to 1.5230 | [5] |

| Solubility | Slightly soluble in Chloroform and Methanol. | [5] |

Synonyms: propargyl sulfide; 3-(2-Propynylsulfanyl)-1-propyne; 3-prop-2-ynylsulfanylprop-1-yne; 4-thia-1,6-heptadiyne; bis(prop-2-yn-1-yl) sulfide.[1][2]

Spectroscopic and Analytical Data

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data is available through the NIST Chemistry WebBook, providing crucial information for structural confirmation and identification in complex mixtures.[2]

-

Gas Chromatography (GC): This compound can be analyzed by gas chromatography, and its retention data is available in the NIST database.[2]

Workflow for Characterization

The structural verification and purity assessment of this compound typically follow a standardized analytical workflow. This process ensures the material's identity and quality before its use in further applications.

Caption: Workflow for the characterization of this compound.

Safety and Handling

From a safety perspective, this compound is classified as a flammable liquid and an irritant.[4] GHS hazard statements indicate that it is a flammable liquid and vapor, causes skin irritation, and causes serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be used when handling this chemical. All work should be conducted in a well-ventilated fume hood, away from ignition sources.

Applications in Research

The bifunctional nature of this compound makes it a valuable building block in organic synthesis and materials science. It serves as a precursor for:

-

Fine Organic Synthesis: Used in the creation of complex molecules and natural product analogues.[3]

-

Polymer Chemistry: The alkyne groups can participate in polymerization reactions.[3]

-

Corrosion Inhibition: Organosulfur compounds, including propargyl derivatives, have been investigated for their anticorrosive properties.[3]

References

-

This compound. NIST Chemistry WebBook. [Link]

-

Propargyl Sulfide | C6H6S | CID 518812. PubChem, NIH. [Link]

-

Propargylic Sulfides: Synthesis, Properties, and Application. Chemical Reviews. [Link]

Sources

An In-Depth Technical Guide to the Structure, Bonding, and Synthetic Utility of Dipropargyl Sulfide

Prepared by: Gemini, Senior Application Scientist

Abstract

Dipropargyl sulfide, systematically named bis(prop-2-yn-1-yl)sulfane, is a highly versatile symmetric thioether featuring two terminal alkyne functionalities. Its unique molecular architecture, characterized by the nucleophilic sulfur center and the reactive triple bonds, establishes it as a valuable building block in diverse fields, including organic synthesis, materials science, and drug discovery. This guide provides a comprehensive analysis of the chemical structure, bonding characteristics, and stereoelectronic properties of this compound. We will detail its spectroscopic signature for unambiguous identification, provide a field-proven synthesis protocol, and explore its reactivity, with a particular focus on applications relevant to drug development professionals.

Introduction to this compound

This compound (CAS No. 13702-09-5) is an organosulfur compound with the chemical formula C₆H₆S.[1][2][3] Its structure is defined by a central sulfur atom covalently bonded to two propargyl groups (-CH₂C≡CH). This arrangement confers a dual reactivity profile: the sulfur atom acts as a soft nucleophile, while the terminal alkyne groups are primed for a variety of coupling and cycloaddition reactions. This multifunctionality makes this compound a sought-after intermediate for synthesizing complex molecular scaffolds, functionalized polymers, and biologically active compounds.[4] Its applications range from serving as a precursor in fine organic synthesis to its use in creating advanced materials with unique electronic properties.[4]

Molecular Structure and Stereoelectronic Properties

A thorough understanding of the molecule's three-dimensional structure and electronic landscape is paramount to predicting its behavior and designing rational synthetic strategies.

Atomic Connectivity and Conformation

The fundamental structure of this compound involves a central divalent sulfur atom linked to the methylene carbons of two propargyl units. The molecule is not planar, with significant rotational freedom around the C-S bonds, allowing it to adopt various conformations in solution.

Caption: Atomic connectivity in this compound.

Bonding Analysis

The bonding in this compound is a composite of distinct orbital hybridizations. The methylene carbons (-CH₂-) are sp³ hybridized, forming tetrahedral geometries. The acetylenic carbons (-C≡CH) are sp hybridized, resulting in a linear arrangement.

Table 1: Typical Bond Parameters in Related Structures

| Bond | Hybridization | Typical Bond Length (Å) | Typical Bond Angle (°) | Source |

|---|---|---|---|---|

| C(sp³)-S | sp³-3p | ~1.82 | C-S-C: ~99° | [5] |

| C(sp³)-C(sp) | sp³-sp | ~1.46 | - | [6] |

| C≡C | sp-sp | ~1.20 | C-C≡C: ~180° | [7] |

| ≡C-H | sp-1s | ~1.06 | - |[7] |

Causality Insight: The sulfur atom's lone pairs are held in orbitals with significant s-character, which are closer to the nucleus, while the bonding orbitals have more p-character. This leads to C-S-C bond angles that are closer to the 90° of unhybridized p-orbitals than the 109.5° of sp³ hybrids.

Spectroscopic Characterization: A Self-Validating System

Spectroscopic analysis provides an empirical fingerprint of a molecule, serving as a robust system for structural validation. The key features for this compound are summarized below.

Table 2: Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |

|---|---|---|---|

| ¹H NMR | Acetylenic Proton (≡C-H) | ~2.2 - 2.4 ppm (t) | The electronegativity of the sp carbon deshields the proton. Coupling to the adjacent CH₂ group results in a triplet. |

| Methylene Protons (-CH₂-) | ~3.2 - 3.4 ppm (d) | The protons are deshielded by the adjacent sulfur and alkyne. Coupling to the acetylenic proton results in a doublet. | |

| ¹³C NMR | Methylene Carbon (-CH₂-) | ~20 - 25 ppm | Shielded carbon attached to the sulfur atom. |

| Acetylenic Carbon (-C ≡CH) | ~70 - 75 ppm | Characteristic region for terminal alkyne carbons. | |

| Acetylenic Carbon (-C≡C H) | ~80 - 85 ppm | Characteristic region for substituted alkyne carbons. | |

| IR Spectroscopy | ≡C-H Stretch | 3250 - 3300 cm⁻¹ (strong, sharp) | A highly characteristic and diagnostic peak for terminal alkynes. |

| C≡C Stretch | 2100 - 2150 cm⁻¹ (weak to medium, sharp) | Diagnostic for the carbon-carbon triple bond. |

| | C-S Stretch | 600 - 800 cm⁻¹ | Often weak and can be difficult to assign definitively in a complex fingerprint region.[8] |

Expertise Insight: In ¹H NMR, the clean separation and distinct multiplicity (doublet and triplet) of the methylene and acetylenic protons provide immediate confirmation of the propargyl sulfide framework. The absence of other signals is a strong indicator of purity.

Synthesis and Purification Protocol

The most common and efficient synthesis of this compound is a straightforward nucleophilic substitution reaction. This protocol is designed to be a self-validating system, where successful execution yields the target compound with high purity.

Reaction Principle

The synthesis relies on the high nucleophilicity of the sulfide ion (S²⁻), which performs a double Sₙ2 reaction on an electrophilic propargyl source, typically propargyl bromide or chloride. Sodium sulfide is a common, inexpensive source of the sulfide ion.

Detailed Step-by-Step Methodology

Materials:

-

Sodium Sulfide Nonahydrate (Na₂S·9H₂O)

-

Propargyl Bromide (80% solution in toluene)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium sulfide nonahydrate (1.0 eq) in methanol (approx. 5 mL per gram of Na₂S·9H₂O). Stir until fully dissolved.

-

Nucleophile Addition: Cool the flask in an ice-water bath. Slowly add propargyl bromide (2.1 eq) dropwise to the stirred solution over 30 minutes. Causality: The slow, cooled addition is crucial to control the exothermic reaction and prevent side reactions, such as elimination or polymerization.[4]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by pouring the mixture into a separatory funnel containing water. Extract the aqueous layer three times with diethyl ether. Causality: The product is organic-soluble, while inorganic salts (like NaBr) remain in the aqueous phase.

-

Washing: Combine the organic extracts and wash sequentially with water and then with brine. Causality: The brine wash helps to remove residual water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound as a light yellow to brown liquid.[2][9]

-

Purification: If necessary, purify the crude product by vacuum distillation or column chromatography on silica gel.

Caption: Workflow for the synthesis and purification of this compound.

Reactivity and Synthetic Applications

The structure of this compound dictates its reactivity, offering three primary sites for chemical transformation: the sulfur atom and the two terminal alkyne groups.

Reactivity at the Sulfur Center

The sulfur atom in this compound is nucleophilic and can undergo several characteristic reactions of thioethers:

-

Oxidation: The sulfur can be selectively oxidized to the corresponding sulfoxide or sulfone using agents like hydrogen peroxide or m-CPBA. This transformation dramatically alters the electronic properties and geometry of the molecule.

-

Alkylation/Metal Coordination: The lone pairs on the sulfur can be alkylated to form sulfonium salts or can act as ligands to coordinate with various transition metals.

Reactivity of the Alkyne Moieties

The terminal alkynes are the most versatile handles for synthetic elaboration, particularly relevant in drug discovery and bioconjugation.

-

Click Chemistry (CuAAC): this compound is an excellent bifunctional linker for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). It can react with two equivalents of an azide-containing molecule to rapidly and efficiently form stable triazole linkages. This is a cornerstone of modern bioconjugation and drug delivery system design.

-

Sonogashira Coupling: The terminal C-H bonds can be coupled with aryl or vinyl halides in the presence of a palladium/copper catalyst system, allowing for the extension of the carbon framework.

-

Deprotonation/Nucleophilic Addition: The acetylenic protons are weakly acidic and can be removed by a strong base (e.g., n-BuLi) to generate a potent nucleophile, which can then react with various electrophiles like aldehydes, ketones, or epoxides.[4]

Caption: Key reaction pathways for this compound.

Conclusion

This compound is a molecule of significant synthetic potential, underpinned by a well-defined structure and predictable electronic properties. The presence of both a nucleophilic sulfur center and two highly reactive terminal alkyne groups makes it an invaluable bifunctional building block. A firm grasp of its bonding, spectroscopic characteristics, and reactivity profile enables researchers, scientists, and drug development professionals to harness its capabilities for the construction of novel and complex molecular architectures.

References

-

National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Propargyl Sulfide. PubChem Compound Database. Retrieved from [Link]

-

Al-Shameri, A. M., et al. (2018). Propargylic Sulfides: Synthesis, Properties, and Application. Chemical Reviews, 118(15), 7065-7185. Retrieved from [Link]

-

Allschoolabs. (n.d.). Propargyl Sulfide - 95%. Retrieved from [Link]

-

Royal Society of Chemistry. (2010). Supplementary Material (ESI) for CrystEngComm. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of propargylic sulfides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dipropargyl. PubChem Compound Database. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Table S1 Selected geometric bond lengths, bond angles and dihedral angles. Retrieved from [Link]

-

Groenewold, F., et al. (2020). Understanding Trends in Molecular Bond Angles. The Journal of Physical Chemistry A, 124(6), 1083-1093. Retrieved from [Link]

-

Sci-Hub. (n.d.). Infrared investigation of the conformational properties of symmetrically substituted dialkyl sulfides. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Computational Study of Base-Catalyzed Thiohemiacetal Decomposition in Pseudomonas mevalonii HMG-CoA Reductase. PMC. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Compare bond angles. Computational Chemistry Comparison and Benchmark Database. Retrieved from [Link]

-

Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. Retrieved from [Link]

-

ACS Green Chemistry Institute. (n.d.). Thioether Formation. Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

-

University of Calgary. (n.d.). Sample IR spectra. Retrieved from [Link]

-

Poole, L. B., et al. (2016). Profiling the reactivity of cyclic C-nucleophiles towards electrophilic sulfur in cysteine sulfenic acid. Chemical Science, 7(10), 6331-6343. Retrieved from [Link]

-

Pluth, M. D., et al. (2019). Reactive sulfur species (RSS): persulfides, polysulfides, potential, and problems. Current Opinion in Chemical Biology, 49, 1-8. Retrieved from [Link]

-

Castellanos, P., et al. (2022). Laboratory infrared spectra and fragmentation chemistry of sulfur allotropes. Nature Communications, 13(1), 6931. Retrieved from [Link]

-

Dahl, J. U., et al. (2021). Sensing and regulation of reactive sulfur species (RSS) in bacteria. Current Opinion in Microbiology, 61, 1-8. Retrieved from [Link]

-

University of Luxembourg. (n.d.). Propargyl sulfide (C6H6S). PubChemLite. Retrieved from [Link]

-

Pauling, L. (1969). The chemical bond in sulfide minerals. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 25(1), 1-10. Retrieved from [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. Propargyl Sulfide | CymitQuimica [cymitquimica.com]

- 3. Propargyl Sulfide | C6H6S | CID 518812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CCCBDB Compare bond angles [cccbdb.nist.gov]

- 6. Computational Study of Base-Catalyzed Thiohemiacetal Decomposition in Pseudomonas mevalonii HMG-CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dipropargyl | C6H6 | CID 69402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Sci-Hub. Infrared investigation of the conformational properties of symmetrically substituted dialkyl sulfides / Spectrochimica Acta Part A: Molecular Spectroscopy, 1983 [sci-hub.box]

- 9. Propargyl Sulfide | 13702-09-5 | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of Dipropargyl Sulfide from Propargyl Bromide

Foreword: The Strategic Value of Dipropargyl Sulfide

This compound, a seemingly simple symmetrical thioether, is a molecule of significant strategic importance in modern chemical synthesis. Its value lies in the dual reactivity of its terminal alkyne functionalities, which serve as versatile handles for a multitude of chemical transformations. This guide provides a comprehensive exploration of its synthesis from propargyl bromide, designed for researchers and professionals in organic synthesis and drug development. We will delve into the mechanistic underpinnings of the reaction, present a robust experimental protocol, and discuss the critical safety considerations and diverse applications that make this compound a valuable synthetic building block. The presence of sulfur-containing motifs is a recurring theme in pharmaceuticals, with over 150 FDA-approved drugs incorporating this element, highlighting the relevance of sulfur-based scaffolds in medicinal chemistry.[1][2]

Mechanistic Rationale: A Nucleophilic Substitution Approach

The synthesis of this compound from propargyl bromide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[3] The core of this transformation involves the displacement of a leaving group (bromide) on an electrophilic carbon by a potent nucleophile (sulfide ion).

Key Mechanistic Steps:

-

Nucleophile Generation: The sulfide ion (S²⁻) is typically generated in situ from a precursor salt, most commonly sodium sulfide (Na₂S), often in its hydrated form (Na₂S·9H₂O). In a suitable solvent, this salt dissociates to provide the highly nucleophilic sulfide anion.

-

First Substitution (SN2): The sulfide ion attacks the electrophilic methylene carbon (the carbon adjacent to the bromine) of a propargyl bromide molecule. This concerted attack occurs from the backside relative to the carbon-bromine bond, leading to an inversion of stereochemistry (though not relevant for this achiral substrate) and the displacement of the bromide ion. This forms the propargyl thiolate intermediate.

-

Second Substitution (SN2): The newly formed propargyl thiolate anion is itself a strong nucleophile. It subsequently attacks a second molecule of propargyl bromide in an identical SN2 fashion. This second displacement of a bromide ion results in the formation of the final product, this compound.

The choice of solvent is crucial for the success of an SN2 reaction. Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetone, or acetonitrile are preferred. These solvents can solvate the cation (e.g., Na⁺) while leaving the anion (S²⁻) relatively "bare" and highly reactive, thereby accelerating the rate of substitution.

Experimental Protocol: A Validated Laboratory Procedure

This section provides a detailed, step-by-step methodology for the synthesis of this compound. Adherence to this protocol is critical for achieving a high yield and purity of the final product.

Reagents and Equipment

Table 1: Reagent and Stoichiometry Summary

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| Sodium Sulfide Nonahydrate (Na₂S·9H₂O) | 240.18 | 12.0 g | 0.05 | 1.0 |

| Propargyl Bromide (80% in toluene) | 118.96 | 14.9 g (10.0 mL) | 0.10 | 2.0 |

| Methanol (MeOH) | 32.04 | 100 mL | - | - |

| Diethyl Ether (Et₂O) | 74.12 | 200 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | - |

Equipment:

-

250 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Pressure-equalizing dropping funnel

-

Thermometer

-

Condenser with a nitrogen/argon inlet

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum distillation

Step-by-Step Synthesis Workflow

-

Reaction Setup: Assemble the three-necked flask with a magnetic stir bar, dropping funnel, and a condenser under a nitrogen atmosphere. Charge the flask with sodium sulfide nonahydrate (12.0 g, 0.05 mol) and methanol (100 mL).

-

Nucleophile Preparation: Stir the mixture at room temperature until the sodium sulfide has completely dissolved. Cool the resulting solution to 0-5 °C using an ice-water bath.

-

Electrophile Addition: Prepare a solution of propargyl bromide (10.0 mL of 80% solution in toluene, ~0.10 mol) in the dropping funnel. Add the propargyl bromide solution dropwise to the stirred, cooled sulfide solution over a period of approximately 30-45 minutes. Causality Note: Slow, dropwise addition is essential to control the exothermic nature of the reaction and prevent the formation of unwanted byproducts.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 3-4 hours to ensure the reaction goes to completion.

-

Work-up and Extraction: Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.

-

Washing and Drying: Wash the combined organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual salts and methanol. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether and toluene.

-

Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Visualization of the Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Critical Safety Protocols

A thorough understanding and mitigation of the hazards associated with the reagents are paramount for the safe execution of this synthesis.

-

Propargyl Bromide: This is a highly hazardous substance. It is a potent lachrymator, causing severe eye irritation and tearing.[4] It is also toxic, corrosive, and highly flammable.[5][6] The compound is an alkylating agent and should be handled with extreme care to avoid skin contact and inhalation.[4] Unstabilized propargyl bromide can decompose explosively upon shock or heating.[4][7]

-

Handling: Always handle propargyl bromide in a well-ventilated chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; butyl rubber or laminate gloves are recommended), a flame-resistant lab coat, and chemical safety goggles.[7] Ensure an eyewash station and safety shower are immediately accessible.[5]

-

-

Sodium Sulfide: This compound is corrosive and can cause severe skin and eye burns. Upon contact with acids, it releases highly toxic and flammable hydrogen sulfide (H₂S) gas, which has the characteristic odor of rotten eggs and can cause respiratory paralysis at high concentrations.

-

Organic Solvents: Diethyl ether is extremely flammable and its vapors can form explosive mixtures with air. Methanol is flammable and toxic. All solvent handling and the reaction itself should be conducted away from ignition sources.[8]

Applications in Research and Drug Development

The synthetic utility of this compound stems from its bifunctional nature, providing two terminal alkynes for further elaboration.

-

Click Chemistry: The terminal alkyne groups are ideal substrates for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[9] This allows for the facile construction of complex molecules, including 1,2,3-triazole-linked polymers, macrocycles, and dendrimers. This reaction's high efficiency and biocompatibility make it a powerful tool in drug discovery and materials science.[9][10]

-

Building Block for Heterocycles: this compound serves as a precursor for various sulfur-containing heterocyclic compounds. For instance, gold-catalyzed cyclization reactions can lead to the formation of substituted benzo[b]thiophenes.[11]

-

Medicinal Chemistry Scaffold: Sulfur-containing compounds are prevalent in pharmaceuticals due to their unique physicochemical properties.[1][2] While this compound is not a drug itself, it can be used as a versatile scaffold to synthesize novel molecules for biological screening. The propargyl groups can be functionalized to introduce pharmacophores or linkers for creating prodrugs, such as those designed to release hydrogen sulfide (H₂S), a biologically significant gasotransmitter.[12] The exploration of novel sulfur-based pharmacophores is an active area of drug discovery.[13]

References

-

Barros, A. S. R., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379. [Link]

-

Reddy, R. P., et al. (2007). Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline. Organic Syntheses, 84, 169. [Link]

-

Barros, A. S. R., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. National Institutes of Health. [Link]

-

Hartman, W. W., et al. (1931). Diphenyl Sulfide. Organic Syntheses, 11, 36. [Link]

-

Ziarani, G. M., et al. (2018). Propargylation of sulfonamides by propargyl bromide. ResearchGate. [Link]

-

Kumpinš, V., et al. (2020). Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside. Taylor & Francis eBooks. [Link]

-

Wikipedia. (n.d.). Propargyl bromide. Wikipedia. [Link]

-

Gulea, M., & Blond, G. (2022). Synthesis of propargylated (ortho-alkynyl phenyl) sulfides 1. ResearchGate. [Link]

-

Kumar, R., et al. (2019). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. PMC - PubMed Central. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. Organic Chemistry Portal. [Link]

-

Chad's Prep. (2018). 13.8 Nomenclature, Synthesis, and Reactions of Sulfides. YouTube. [Link]

-

Liu, J., et al. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC - NIH. [Link]

-

Royal Society of Chemistry. (2023). Synthesis of alkynyl cyclopropa[c]coumarins via propargyl sulfonium salts as C1 synthons. Organic & Biomolecular Chemistry. [Link]

-

Zheng, Y., et al. (2015). Hydrogen sulfide prodrugs—a review. ResearchGate. [Link]

-

Lakouraj, M. M., & Tajbakhsh, M. (2009). Synthesis of sulfides under solvent- and catalyst-free conditions. ResearchGate. [Link]

-

Lücking, U. (2019). Neglected sulfur(vi) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development. Organic Chemistry Frontiers. [Link]

Sources

- 1. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Propargyl bromide - Wikipedia [en.wikipedia.org]

- 5. fishersci.com [fishersci.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. echemi.com [echemi.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. taylorfrancis.com [taylorfrancis.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Neglected sulfur(vi) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to Dipropargyl Sulfide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Synthon

Dipropargyl sulfide, a seemingly simple molecule, holds significant potential for innovation across various scientific disciplines, particularly in the realm of drug discovery and materials science. Its unique structure, featuring two terminal alkyne functionalities bridged by a sulfur atom, offers a rich landscape for chemical modification and application. This guide, intended for the discerning researcher, provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and potential applications, with a focus on fostering a deeper understanding of its utility as a versatile synthetic building block.

Section 1: Core Molecular Attributes of this compound

This compound is systematically known as 3,3'-thiodi(1-propyne). Its fundamental molecular and physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 13702-09-5 | [1] |

| Molecular Formula | C₆H₆S | [1][2] |

| Molecular Weight | 110.18 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| IUPAC Name | 3,3'-thiodi(1-propyne) |

Section 2: Synthesis of this compound: A Detailed Protocol

The most common and efficient method for the laboratory-scale synthesis of this compound involves the nucleophilic substitution reaction between a propargyl halide (typically propargyl bromide or chloride) and a sulfide source, such as sodium sulfide. This reaction is a classic example of a Williamson ether synthesis, adapted for a thioether linkage.

Reaction Principle and Mechanism

The synthesis proceeds via an SN2 mechanism. The sulfide anion (S²⁻), a potent nucleophile, attacks the electrophilic carbon atom of the propargyl halide, which bears a partial positive charge due to the electronegativity of the halogen. This concerted reaction results in the displacement of the halide leaving group and the formation of a new carbon-sulfur bond. The reaction occurs in two successive steps to yield the dialkylated product.

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound. Disclaimer: This protocol should only be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Propargyl bromide (80% in toluene) or Propargyl chloride

-

Methanol or Ethanol

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Sulfide Solution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium sulfide nonahydrate in methanol to create a concentrated solution. The dissolution may be exothermic.

-

Addition of Propargyl Halide: Slowly add propargyl bromide (or chloride) to the stirred sodium sulfide solution at room temperature using an addition funnel. An exothermic reaction is expected. Control the addition rate to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it for 2-4 hours to ensure the completion of the reaction. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and diethyl ether.

-

Separate the organic layer.

-

Extract the aqueous layer with two additional portions of diethyl ether.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the solvent from the filtrate using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to obtain pure this compound.

-

Self-Validation: The purity of the synthesized this compound should be assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The obtained spectra should be compared with reference data.

Section 3: Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use in further synthetic applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show two characteristic signals: a triplet for the acetylenic protons (≡C-H) and a doublet for the methylene protons (-CH₂-S-). The coupling between these protons results in the observed splitting patterns.

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for the acetylenic carbons (both the terminal and the internal carbons) and the methylene carbon.

While a publicly available, verified spectrum for this compound is not readily accessible, data for analogous compounds like dipropyl sulfide can provide an indication of the expected chemical shifts for the methylene protons, which are typically in the range of 2.5-3.0 ppm.[3]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z = 110. The fragmentation pattern is expected to involve the cleavage of the C-S bond and rearrangements of the propargyl groups. Common fragments may include the propargyl cation (C₃H₃⁺, m/z = 39) and fragments resulting from the loss of a propargyl group.[2]

Section 4: Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the reactivity of its two terminal alkyne groups and the central sulfide linkage.

Reactions of the Alkyne Groups

The terminal alkynes in this compound are amenable to a wide range of chemical transformations, making it a valuable building block in organic synthesis.

-

Click Chemistry: this compound is an excellent substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry.[4]

-

Sonogashira Coupling: The terminal alkynes can participate in palladium-catalyzed Sonogashira coupling reactions with aryl or vinyl halides, enabling the construction of more complex molecular architectures.

-

Mannich-type Reactions: The acidic acetylenic protons can be deprotonated to form acetylides, which can then act as nucleophiles in various reactions, including Mannich-type reactions to form propargylamines.

Caption: Key reactions involving the alkyne groups of this compound.

Reactions of the Sulfide Linkage

The sulfide bridge can also be chemically modified, although this is less common in its application as a building block.

-

Oxidation: The sulfur atom can be oxidized to form the corresponding sulfoxide and sulfone, which can alter the electronic properties and biological activity of the molecule.

-

Metal Coordination: The lone pairs on the sulfur atom can coordinate to metal centers, suggesting potential applications in catalysis and materials science.

Section 5: Applications in Drug Discovery and Development

The unique structural features of this compound make it an attractive scaffold and building block in drug discovery.

A Bifunctional Linker in Medicinal Chemistry

The two terminal alkyne groups allow this compound to act as a bifunctional linker. This is particularly useful in the context of "click chemistry," where it can be used to conjugate two different molecular entities, such as a targeting moiety and a therapeutic agent, to create a bifunctional drug conjugate.

Synthesis of Novel Heterocyclic Scaffolds

The reactivity of the alkyne groups can be harnessed to synthesize a variety of heterocyclic compounds with potential biological activity. The resulting 1,2,3-triazole rings formed via click chemistry are known to be bioisosteres of amide bonds and can participate in hydrogen bonding and dipole interactions with biological targets.

Potential as an Enzyme Inhibitor

While direct studies on the enzyme inhibitory activity of this compound are limited, related organosulfur compounds have shown promise as enzyme inhibitors. For instance, diallyl sulfide, a compound found in garlic, and its metabolites have been shown to inhibit cytochrome P450 enzymes.[5] Given the structural similarities, it is plausible that this compound or its derivatives could exhibit inhibitory activity against certain enzymes, a hypothesis that warrants further investigation. The propargyl group itself is a known feature in some enzyme inhibitors, acting as a reactive moiety that can form covalent bonds with active site residues.[6]

Section 6: Safety and Handling

This compound is a flammable liquid and should be handled with care in a well-ventilated area, away from sources of ignition. It is advisable to wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. National Academic Digital Library of Ethiopia.

- Supporting information: Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO)5. The Royal Society of Chemistry.

- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. August 29, 2023.

- CHAPTER 2: Fragmentation and Interpret

- Cytotoxic effect, enzyme inhibition, and in silico studies of some novel N‐substituted sulfonyl amides incorpor

- Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calcul

- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermedi

- (Aminoalkyl)diphenylphosphine sulfides: synthesis and application as building blocks in the design of multidentate ligands for cytotoxic Pd(ii) complexes. Organic & Biomolecular Chemistry (RSC Publishing).

- Inhibition of Cytochrome P-450 2E1 by Diallyl Sulfide and Its Metabolites.

- mass spectra - fragmentation p

- Propargyl Sulfide | C6H6S | CID 518812. PubChem.

- mass spectra - fragmentation p

- 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0238505). NP-MRD.

- DI-o-NITROPHENYL DISULFIDE. Organic Syntheses Procedure.

- M. Segi.

- Chemists synthesize an improved building block for medicines. ScienceDaily. July 3, 2024.

- Propyl sulfide(111-47-7) 1H NMR spectrum. ChemicalBook.

- 1H-NMR.

- Journal of Enzyme Inhibition & Medicinal Chemistry. DeepDyve.

- Sulfide inhibition of and metabolism by cytochrome c oxidase. PubMed.

- Sodium sulfide synthesis: a Six-step production Process. Jam Group Co.

- Sulfur Containing Scaffolds in Drugs: Synthesis and Applic

- Pharmacological Inhibition of Endogenous Hydrogen Sulfide Attenuates Breast Cancer Progression. PMC - PubMed Central. June 23, 2022.

- Selective and Facile Synthesis of Sodium Sulfide and Sodium Disulfide Polymorphs.

- (PDF) Selective and Facile Synthesis of Sodium Sulfide and Sodium Disulfide Polymorphs.

Sources

- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 2. Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Propyl sulfide(111-47-7) 1H NMR spectrum [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. researchwithrutgers.com [researchwithrutgers.com]

- 6. Pharmacological Inhibition of Endogenous Hydrogen Sulfide Attenuates Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of Dipropargyl Sulfide

Introduction

In the landscape of modern chemical research and drug development, the precise structural elucidation of organic molecules is a foundational requirement. Dipropargyl sulfide (C₆H₆S), also known as 4-thia-1,6-heptadiyne, is a symmetrical dialkyne sulfide with a unique structural motif. Its propargyl functionalities serve as versatile handles for a variety of chemical transformations, including click chemistry, cycloadditions, and metal-catalyzed cross-coupling reactions. Understanding the precise spectroscopic signature of this molecule is paramount for reaction monitoring, quality control, and the rational design of more complex derivatives.

This guide provides an in-depth analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The narrative is structured to provide not just the data itself, but the underlying scientific principles and field-proven methodologies required to obtain and interpret these spectra, ensuring a robust and validated characterization.

Molecular Identity and Physicochemical Properties

A comprehensive analysis begins with the fundamental properties of the molecule. This information is critical for designing analytical protocols, such as determining the appropriate solvent for NMR or the expected molecular mass in MS.

| Property | Value | Source |

| Molecular Formula | C₆H₆S | PubChem[1] |

| Molecular Weight | 110.18 g/mol | PubChem[1] |

| IUPAC Name | 3-(prop-2-yn-1-ylsulfanyl)prop-1-yne | PubChem[1] |

| CAS Number | 13702-09-5 | NIST[2] |

| Physical Form | Liquid | CymitQuimica[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its symmetrical structure.

¹H NMR Spectroscopy: Mapping the Proton Environments

Theoretical Framework: The symmetrical structure of this compound (HC≡C-CH₂-S-CH₂-C≡CH) dictates a simple ¹H NMR spectrum. We anticipate two distinct proton signals:

-

Methylene Protons (-CH₂-): These protons are adjacent to both the sulfur atom and the sp-hybridized carbon of the alkyne. The electron-withdrawing nature of the alkyne and the electronegativity of the sulfur will shift this signal downfield. Due to coupling with the terminal alkyne proton, this signal is expected to be a triplet.

-

Alkynyl Proton (-C≡CH): This proton is attached to a terminal alkyne. Long-range coupling (⁴J) to the methylene protons will split this signal into a triplet.

Experimental Data Summary:

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH ₂-S- | ~3.3 - 3.5 | Triplet (t) | ~2.6 Hz | 4H |

| -C≡CH | ~2.2 - 2.4 | Triplet (t) | ~2.6 Hz | 2H |

| (Note: Exact chemical shifts can vary based on the solvent and spectrometer frequency. The values presented are typical ranges based on analogous structures like phenyl propargyl sulfide and general chemical shift principles.)[4][5] |

Visualizing Proton Relationships:

Caption: ¹H-NMR spin-spin coupling in this compound.

Protocol for ¹H NMR Data Acquisition:

This protocol ensures high-quality, reproducible data. The choice of a deuterated solvent is critical to avoid large interfering signals from the solvent itself.[6]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.[7]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a common choice for nonpolar to moderately polar organic compounds.[7]

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter.[8] The final solution height should be around 5 cm.[6]

-

Cap the NMR tube securely.

-

-

Spectrometer Setup & Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.[7]

-

Shimming: The magnetic field homogeneity is optimized (shimmed) to achieve sharp, symmetrical peaks. This can be an automated or manual process.[7]

-

Tuning: The probe is tuned to the ¹H frequency to maximize signal sensitivity.

-

Acquisition: Acquire the spectrum using standard parameters (e.g., 8-16 scans, spectral width of ~12 ppm, relaxation delay of 1-2 seconds).

-

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Theoretical Framework: Due to the molecule's symmetry, the ¹³C NMR spectrum is expected to show only three distinct signals corresponding to the three unique carbon environments:

-

Methylene Carbon (-CH₂-): The carbon directly attached to the sulfur atom.

-

Internal Alkynyl Carbon (-C≡C-): The sp-hybridized carbon adjacent to the methylene group.

-

Terminal Alkynyl Carbon (≡CH): The sp-hybridized carbon bonded to the terminal hydrogen.

Experimental Data Summary:

| Signal Assignment | Chemical Shift (δ, ppm) |

| -C ≡CH | ~80 ppm |

| -C ≡C- | ~72 ppm |

| -C H₂-S- | ~20 ppm |

| (Note: Data is predicted based on values for similar structures and established substituent effects in ¹³C NMR spectroscopy.)[5] |

Visualizing Carbon Environments:

Caption: Standard workflow for FT-IR analysis of a liquid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique. [9] Theoretical Framework & Expected Data:

-

Molecular Ion (M⁺): The molecular weight of this compound is 110.18. In Electron Ionization (EI) MS, a strong molecular ion peak is expected at m/z = 110.

-

Isotope Peak (M+2)⁺: The natural abundance of the ³⁴S isotope (~4.2%) will result in a small but distinct peak at m/z = 112, which is a characteristic signature for a sulfur-containing compound.

-

Fragmentation: EI is a high-energy ionization technique that causes fragmentation. Key expected fragments for this compound would arise from the cleavage of C-S and C-C bonds. A prominent fragment would likely be the propargyl cation [CH₂C≡CH]⁺ at m/z = 39.

Key Mass Spectrometry Data:

| m/z Value | Proposed Identity | Notes |

| 110 | [M]⁺ | Molecular Ion |

| 112 | [M+2]⁺ | ³⁴S Isotope Peak |

| 71 | [M - C₃H₃]⁺ | Loss of a propargyl radical |

| 39 | [C₃H₃]⁺ | Propargyl cation |

| (Data sourced from the NIST Chemistry WebBook, which confirms the availability of an electron ionization mass spectrum for this compound.) | ||

| [2] | ||

| Visualizing Fragmentation: |

digraph "MS_Fragmentation" { graph [fontname="Helvetica"]; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", color="#EA4335"];parent [label="this compound\n[C₆H₆S]⁺˙\nm/z = 110", fillcolor="#4285F4", fontcolor="#FFFFFF"]; frag1 [label="[C₃H₃S]⁺\nm/z = 71"]; frag2 [label="[C₃H₃]⁺\nm/z = 39"]; radical [label="•C₃H₃", shape=plaintext]; parent -> frag1 [label="- •C₃H₃"]; parent -> frag2 [label="- •SC₃H₃"];

}

Caption: Plausible EI fragmentation pathway for this compound.

Protocol for GC-MS Analysis:

This protocol is designed for the analysis of volatile organic compounds (VOCs). [10][11]

-

Sample Preparation:

-

Prepare a dilute solution of this compound (~100 ppm) in a volatile, high-purity solvent such as dichloromethane or hexane.

-

-

Instrumentation & Conditions:

-

GC System: Use a gas chromatograph equipped with a standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injector: Set to 250°C with a split injection mode (e.g., 50:1 split ratio) to prevent column overloading.

-

Carrier Gas: Use Helium at a constant flow rate of ~1 mL/min.

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-15°C/min to a final temperature of 250°C.

-

MS System:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 300.

-

Source Temperature: 230°C.

-

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Analyze the spectrum to identify the molecular ion and key fragment ions. Compare the obtained spectrum with a reference library, such as the NIST database, for confirmation. [12]

-

Conclusion

The integrated application of NMR, IR, and MS provides a self-validating system for the comprehensive characterization of this compound. ¹H and ¹³C NMR confirm the symmetrical C₃-S-C₃ backbone and the presence of two distinct proton and three unique carbon environments. IR spectroscopy provides definitive evidence for the key terminal alkyne functional groups. Finally, GC-MS confirms the molecular weight, elemental composition (via the sulfur isotope pattern), and provides structural information through predictable fragmentation. Together, these techniques deliver an unambiguous spectroscopic profile, essential for any researcher utilizing this versatile chemical building block.

References

Sources

- 1. Propargyl Sulfide | C6H6S | CID 518812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. rsc.org [rsc.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. publish.uwo.ca [publish.uwo.ca]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 9. dem.ri.gov [dem.ri.gov]

- 10. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]

The Solubility of Dipropargyl Sulfide in Organic Solvents: A Technical Guide for Researchers

This guide provides an in-depth exploration of the solubility characteristics of dipropargyl sulfide (C₆H₆S), a versatile organosulfur compound. Aimed at researchers, scientists, and professionals in drug development, this document moves beyond a simple catalog of solvents to offer a foundational understanding of the physicochemical principles governing its solubility, detailed methodologies for empirical determination, and insights into its practical application in various laboratory settings.

Understanding this compound: A Molecular Profile

This compound, also known as 3,3'-thiobis(1-propyne), is a liquid at standard conditions with a molecular weight of approximately 110.18 g/mol [1]. Its structure, featuring two terminal alkyne functionalities linked by a sulfur atom, dictates its solubility behavior. The molecule possesses a degree of polarity due to the sulfur heteroatom, but the hydrocarbon character of the two propargyl groups imparts significant nonpolar characteristics. This dual nature is central to predicting its miscibility with a range of organic solvents.

The fundamental principle of "like dissolves like" serves as a primary guide for predicting solubility[2]. Solvents with polarity and structural features similar to this compound are more likely to be effective. The presence of the sulfur atom with its lone pairs of electrons allows for dipole-dipole interactions, while the alkyne groups can participate in weak hydrogen bonding with suitable donors. However, the overall nonpolar surface area of the molecule will heavily influence its interaction with nonpolar solvents.

Predictive Solubility Profile of this compound

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility/Miscibility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Moderately Soluble to Soluble | The high polarity of DMSO should facilitate dissolution. However, the structurally similar dipropenyl sulfide is only very slightly soluble in DMSO, suggesting that steric factors or other intermolecular forces may limit high solubility[3]. |

| Acetonitrile | Likely Soluble | Acetonitrile's polarity is suitable for interacting with the sulfide linkage, and it is a good solvent for many organic compounds with moderate polarity. | |

| Acetone | Likely Soluble | As a moderately polar ketone, acetone is expected to be a good solvent for this compound, capable of engaging in dipole-dipole interactions. | |

| Polar Protic | Ethanol | Soluble | The hydroxyl group of ethanol can act as a hydrogen bond donor to the sulfur atom, and its alkyl chain has favorable van der Waals interactions with the propargyl groups. Related compounds like dipropenyl sulfide and dipropyl sulfide are reported to be soluble in ethanol[3]. |

| Methanol | Soluble | Similar to ethanol, methanol's polarity and hydrogen bonding capability should promote solubility. | |

| Nonpolar | Hexane | Likely Soluble | The significant hydrocarbon character of this compound suggests good solubility in nonpolar aliphatic solvents like hexane due to favorable London dispersion forces. |

| Toluene | Likely Soluble | The aromatic ring of toluene can interact favorably with the alkyne groups of this compound through pi-stacking interactions, in addition to dispersion forces. | |

| Halogenated | Dichloromethane | Likely Soluble | Dichloromethane is a versatile solvent capable of dissolving a wide range of organic compounds with low to moderate polarity. |

| Chloroform | Likely Soluble | Similar to dichloromethane, chloroform is expected to be a good solvent for this compound. | |

| Ethers | Diethyl Ether | Likely Soluble | The ether oxygen can act as a hydrogen bond acceptor, and the overall low polarity of diethyl ether makes it a suitable solvent for compounds with significant hydrocarbon character. Propargyl bromide, a related compound, is soluble in ether[4]. |

| Aqueous | Water | Insoluble to Very Slightly Soluble | The predominantly nonpolar nature of the C₆H₆ hydrocarbon backbone will limit its solubility in the highly polar, hydrogen-bonding network of water. Propargyl bromide is reported to be insoluble in water[4]. |

Experimental Determination of Solubility: A Self-Validating Protocol

For applications requiring precise knowledge of solubility, empirical determination is essential. The following protocol provides a robust, self-validating methodology for both qualitative and quantitative assessment of the solubility of this compound, a liquid at room temperature.

Materials and Equipment

-

This compound (purity ≥95%)

-

Selected organic solvents (analytical grade or higher)

-

Calibrated positive displacement pipettes or microsyringes

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Analytical balance (readable to ±0.1 mg)

-

Glass vials with PTFE-lined caps

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable spectrophotometer for quantitative analysis

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

Part A: Qualitative Miscibility Assessment

This initial screening provides a rapid assessment of solubility at a specific concentration.

-

Preparation: Into a series of clean, dry glass vials, dispense a precise volume (e.g., 2.0 mL) of each selected organic solvent.

-

Solute Addition: To each vial, add a known volume of this compound (e.g., 200 µL). This creates a 10% v/v mixture.

-

Mixing: Securely cap the vials and vortex for 1-2 minutes to ensure thorough mixing.

-

Observation: Allow the vials to stand undisturbed for at least 15 minutes. Visually inspect for any signs of immiscibility, such as the formation of a separate layer, cloudiness (emulsion), or droplets.

-

Interpretation:

-

Miscible: A clear, single-phase solution indicates that this compound is soluble at this concentration.

-

Immiscible/Partially Miscible: The presence of two distinct layers or a persistent cloudy appearance indicates insolubility or partial solubility.

-

Part B: Quantitative Solubility Determination (Saturation Method)

This method determines the maximum concentration of this compound that can be dissolved in a solvent at a specific temperature.

-

Preparation of Saturated Solution: In a glass vial, add an excess amount of this compound to a known volume of the solvent (e.g., 5 mL). The goal is to create a two-phase system where the solvent is saturated with the solute.

-

Equilibration: Seal the vial and place it in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The system's self-validation comes from ensuring that an excess of the undissolved phase remains, confirming saturation.

-

Phase Separation: After equilibration, cease agitation and allow the vial to remain in the constant temperature bath for several hours to permit the undissolved this compound to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pre-warmed pipette to prevent precipitation upon cooling. Immediately filter the aliquot using a syringe filter compatible with the solvent to remove any microscopic undissolved droplets.

-

Analysis: Accurately dilute the filtered, saturated solution with the same solvent to a concentration within the linear range of the analytical instrument. Analyze the diluted sample using a calibrated GC-FID or another appropriate analytical technique to determine the concentration of this compound.

-

Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of this compound in the solvent. Express the results in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is not a static property but is influenced by several key factors. Understanding these provides a more comprehensive picture for experimental design and application.

Caption: Interplay of factors governing the solubility of this compound.

-

Temperature: The solubility of liquids in liquids can either increase or decrease with temperature, although for many organic systems, miscibility tends to increase with higher temperatures. This is a critical parameter to control and report in any solubility study.

-

Purity: Impurities in either the this compound or the solvent can significantly alter the measured solubility. The use of high-purity materials is crucial for obtaining reproducible and accurate data.

-

Chemical Reactivity: this compound may be unstable or reactive in certain solvents, particularly under elevated temperatures or in the presence of acidic or basic impurities. It is important to consider the chemical compatibility of the solute-solvent pair to ensure that the measured solubility reflects a true physical equilibrium and not the result of a chemical reaction.

Conclusion

The solubility of this compound is governed by its unique molecular structure, which combines polar and nonpolar characteristics. While a comprehensive database of its solubility in all organic solvents is not publicly available, a strong predictive understanding can be achieved through the principle of "like dissolves like" and by examining the behavior of analogous compounds. For applications demanding precise solubility data, the detailed experimental protocol provided in this guide offers a reliable and self-validating approach. By carefully considering the interplay of solute, solvent, and system conditions, researchers can effectively harness the properties of this compound in their synthetic and formulation endeavors.

References

-

Chemistry For Everyone. (2021, April 29). Solubility test/ Organic lab [Video]. YouTube. [Link]

-

University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

ResearchGate. Prediction of organic sulfur solubility in mixed solvent using feature-based transfer learning and a hybrid Henry's law constant calculation method. [Link]

-

ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

-

National Center for Biotechnology Information. (2012). A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate. International Journal of Molecular Sciences, 13(5), 6319–6331. [Link]

-

Taylor & Francis Online. (2014). A Molecular Approach for the Prediction of Sulfur Compound Solubility Parameters. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(5), 625-638. [Link]

-

The Good Scents Company. dipropyl sulfide, 111-47-7. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 518812, Propargyl Sulfide. [Link]

-

NIST. This compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7859, Propargyl alcohol. [Link]

Sources

An In-Depth Technical Guide to the Thermochemical Properties of Dipropargyl Sulfide

Foreword: Charting Unexplored Territory in Organosulfur Thermochemistry

To the researchers, scientists, and drug development professionals who comprise our audience, this guide ventures into the largely uncharacterized thermochemical landscape of dipropargyl sulfide (C₆H₆S). A molecule of interest for its unique structural features—a sulfur atom flanked by two reactive propargyl groups—its energetic properties are crucial for understanding its stability, reactivity, and potential applications in synthesis and materials science.

A thorough review of the existing literature, including the NIST WebBook, reveals a conspicuous absence of experimentally determined thermochemical data for this compound.[1] This guide, therefore, adopts a proactive and instructional approach. Instead of merely reporting established values, we will provide a comprehensive, field-proven roadmap for the full thermochemical characterization of this compound. We will detail the necessary experimental protocols and cutting-edge computational methods, empowering you to either conduct these investigations or critically evaluate future data. This document is designed to be a self-validating system of protocols and theoretical frameworks, grounded in the established principles of thermochemistry.

Synthesis and Purification: The Foundation of Accurate Measurement

The journey to reliable thermochemical data begins with a pure sample. The synthesis of this compound, while seemingly straightforward, requires careful control to avoid the formation of isomeric impurities, a common challenge in the chemistry of propargyl compounds.

Recommended Synthetic Protocol

A robust method for the synthesis of this compound involves the reaction of sodium sulfide with propargyl bromide. This approach is an adaptation of established methods for sulfide synthesis.[2]

Step-by-Step Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve sodium sulfide nonahydrate (1.5 moles) in a mixture of deionized water (250 mL) and methanol (50 mL).

-

Addition of Alkylating Agent: While vigorously stirring the solution, add propargyl bromide (2.0 moles) dropwise from the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, continue to heat the mixture at reflux with vigorous stirring for 5 hours.

-

Workup: Cool the reaction mixture to room temperature. Extract the mixture with diethyl ether. Separate the organic layer and wash it sequentially with a 10% sodium carbonate solution and then with deionized water.

-

Drying and Concentration: Dry the ethereal solution over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification by Distillation: The crude product should be purified by fractional distillation under reduced pressure to yield pure this compound.

Purity Assessment

The purity of the synthesized this compound is paramount for accurate thermochemical measurements. A purity of >99.5% is desirable. The following analytical techniques should be employed for verification:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify any volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and ensure the absence of isomeric impurities.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of characteristic functional groups (e.g., C≡C-H, C-S-C).

Experimental Determination of Thermochemical Properties

With a pure sample in hand, we can proceed to the experimental determination of its key thermochemical properties.

Standard Enthalpy of Combustion (ΔHc°)

The standard enthalpy of combustion is a cornerstone of thermochemistry, from which the standard enthalpy of formation can be derived. For sulfur-containing compounds, rotating-bomb calorimetry is the preferred method to ensure complete oxidation of sulfur to a well-defined state (typically a sulfuric acid solution of known concentration).

Experimental Workflow: Rotating-Bomb Calorimetry

Caption: Workflow for determining the enthalpy of combustion.

Key Considerations:

-

Calibration: The calorimeter must be calibrated using a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.[3][4]

-

Sulfur Correction: The final state of sulfur must be carefully determined. The heat of formation of sulfuric acid in the final solution must be accounted for in the calculations.

-

Washburn Corrections: Corrections must be applied to convert the energy change of the bomb process to standard state conditions.

From the experimentally determined standard enthalpy of combustion, the standard enthalpy of formation (ΔHf°) can be calculated using Hess's Law.[5]

Enthalpy of Vaporization (ΔHvap) and Sublimation (ΔHsub)

The enthalpy of vaporization (liquid to gas) and sublimation (solid to gas) are crucial for understanding the phase behavior of this compound and for converting condensed-phase thermochemical data to the gas phase, which is essential for theoretical comparisons. These properties are determined from the temperature dependence of the vapor pressure.

Experimental Methods for Vapor Pressure Measurement:

-

Knudsen Effusion Method: This technique is suitable for substances with low vapor pressures. It measures the rate of mass loss of a substance effusing through a small orifice in a heated cell under high vacuum.[6][7] The vapor pressure is calculated from the rate of effusion using the Hertz-Knudsen equation.

-

Torsion-Effusion Method: This is a refinement of the Knudsen method where the cell is suspended from a torsion wire. The effusing vapor creates a measurable torque, which is related to the vapor pressure.[2][8]

-

Static Method: This involves directly measuring the pressure exerted by the vapor in equilibrium with the condensed phase at a given temperature.[9] This method is suitable for a wide range of pressures.

Data Analysis:

The enthalpy of vaporization or sublimation is obtained by plotting the natural logarithm of the vapor pressure (ln P) against the inverse of the absolute temperature (1/T). According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔHvap/sub/R, where R is the gas constant.

Computational Prediction of Thermochemical Properties

In the absence of experimental data, high-level quantum chemical calculations provide a powerful and reliable means of predicting thermochemical properties. For organosulfur compounds, several well-benchmarked composite methods are known to yield results with "chemical accuracy" (typically within ±4 kJ/mol of experimental values).[10][11][12]

Recommended Computational Workflow

Sources

- 1. This compound [webbook.nist.gov]

- 2. escholarship.org [escholarship.org]

- 3. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Enthalpies of Combustion and Formation of 2,2′-Dichloroethyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scranton.edu [scranton.edu]

- 7. ntrs.nasa.gov [ntrs.nasa.gov]

- 8. Vapor Pressure Measurements by the Torsion-effusion Method - David Arthur Schulz - Google Books [books.google.com]

- 9. Apparatus to measure the vapor pressure of slowly decomposing compounds from 1 Pa to 105 Pa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

Part 1: The Dipropargyl Sulfide Core: Properties and Synthesis

An In-Depth Technical Guide: Dipropargyl Sulfide: A Versatile Sulfur-Containing Building Block for Advanced Synthesis

For the Senior Application Scientist, the identification of a truly versatile building block is paramount. It is not merely about possessing reactive handles, but about how these functionalities can be orchestrated—independently or in concert—to construct complex molecular architectures. This compound, with its symmetrical structure featuring a central sulfur atom flanked by two propargyl groups, represents such a molecule. This guide provides an in-depth exploration of this compound, moving beyond simple reaction schemes to elucidate the strategic considerations behind its use in heterocycle synthesis, polymer science, and as a scaffold for biologically active molecules.

Understanding the fundamental characteristics of a building block is the bedrock of its effective application. This compound is a liquid at room temperature, characterized by the high reactivity of its terminal alkyne groups and the nucleophilic nature of its central thioether.

Physicochemical and Safety Data

A summary of the key properties of this compound is presented below. This data is essential for reaction planning, purification, and safe handling.

| Property | Value | Reference |

| Molecular Formula | C₆H₆S | [1][2][3] |

| Molecular Weight | 110.18 g/mol | [2][3] |

| CAS Number | 13702-09-5 | [1][2][3] |